Terameprocol - 24150-24-1

Terameprocol

Catalog Number: EVT-284213
CAS Number: 24150-24-1
Molecular Formula: C22H30O4
Molecular Weight: 358.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetra-O-methyl nordihydroguaiaretic acid (Terameprocol), formerly known as EM-1421 and M4N, is a semi-synthetic derivative of nordihydroguaiaretic acid (NDGA). [, , , , ] NDGA is a naturally occurring lignan found in the creosote bush (Larrea tridentata). [, , , ] Terameprocol functions as a transcriptional inhibitor and has been studied for its potential antiviral, antiangiogenic, and antineoplastic activities. [, ] Its primary role in scientific research centers around its ability to inhibit the transcription factor specificity protein 1 (Sp1), thereby influencing a variety of downstream cellular processes. [, ]

Future Directions
  • Combination Therapies: Exploring the synergistic potential of Terameprocol with other anticancer agents, particularly those targeting different pathways, could lead to more effective treatment strategies. [, , , ]
  • Drug Delivery Systems: Optimizing drug delivery systems to improve the solubility, stability, and bioavailability of Terameprocol could enhance its therapeutic potential. []

Nordihydroguaiaretic Acid (NDGA)

Compound Description: Nordihydroguaiaretic Acid (NDGA) is a natural lignan found primarily in the creosote bush (Larrea tridentata). It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and cytotoxic effects []. NDGA has shown potential as a therapeutic agent for various conditions, including cancer, diabetes, bacterial infections, and inflammation [].

Relevance: NDGA is the parent compound of Terameprocol. Terameprocol is a synthetic tetra-O-methyl derivative of NDGA, meaning four methyl groups are attached to the hydroxyl groups of NDGA to create Terameprocol []. This modification aims to improve its pharmacological properties. Both NDGA and Terameprocol exhibit anticancer activity [].

Doxorubicin

Compound Description: Doxorubicin is a widely used chemotherapeutic agent belonging to the anthracycline class []. It is commonly employed in the treatment of various cancers, including leukemia, lymphoma, breast cancer, and sarcomas. Doxorubicin exerts its anticancer effects by intercalating into DNA, inhibiting topoisomerase II enzyme activity, and generating free radicals, ultimately leading to cell death.

Relevance: Doxorubicin is mentioned in the context of multidrug resistance (MDR) in cancer cells. Specifically, one study found that a methylsulfonyl NDGA derivative synergistically enhanced the cytotoxic effects of doxorubicin in drug-resistant cancer cells []. This suggests a potential application of NDGA derivatives, and possibly Terameprocol, in overcoming MDR and improving doxorubicin's efficacy.

Paclitaxel

Relevance: A preclinical study demonstrated the synergistic antitumor efficacy of Terameprocol and Paclitaxel []. The combination significantly reduced both the rate and extent of tumor growth in a human bladder cancer xenograft model []. This suggests that combining Terameprocol with conventional chemotherapy agents like Paclitaxel may enhance their therapeutic efficacy.

Temozolomide (TMZ)

Relevance: Research indicates that Terameprocol synergistically enhances the anticancer effects of TMZ in glioblastoma models []. The combination significantly suppressed energy metabolism in tumors, reducing the levels of key enzymes and metabolites involved in glycolysis and the tricarboxylic acid cycle []. This highlights the potential of combining Terameprocol with TMZ for enhanced therapeutic benefit in glioblastoma.

YM155

Relevance: YM155 is mentioned as a comparative agent in the study that investigated early molecular events in Epstein-Barr virus (EBV)-induced B-cell transformation []. Both YM155 and Terameprocol demonstrated significant antiproliferative effects against EBV-transformed B cells, likely through their ability to inhibit survivin []. This comparison highlights Terameprocol's potential as a therapeutic agent for EBV-associated lymphoproliferative diseases.

Source and Classification

Terameprocol, also known as tetra-O-methyl nordihydroguaiaretic acid, is a synthetic derivative of nordihydroguaiaretic acid, a natural product derived from the plant Larrea tridentata. Classified as a global transcription inhibitor, terameprocol has garnered attention for its potential therapeutic applications in oncology due to its ability to inhibit specific proteins involved in tumor growth and survival, particularly survivin, which is associated with apoptosis regulation in cancer cells .

Synthesis Analysis

The synthesis of terameprocol involves several key steps that transform nordihydroguaiaretic acid into its tetra-O-methylated form. The general synthetic pathway includes:

  1. Methylation: Nordihydroguaiaretic acid undergoes methylation using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base, typically potassium carbonate or sodium hydride, to achieve the tetra-O-methylated product.
  2. Purification: The crude product is purified through techniques such as column chromatography or recrystallization to isolate terameprocol in high purity.

Technical parameters such as temperature, reaction time, and solvent choice are critical for maximizing yield and purity. For instance, reactions are often conducted under reflux conditions for several hours to ensure complete methylation .

Molecular Structure Analysis

Terameprocol has a complex molecular structure characterized by multiple methoxy groups attached to a phenolic backbone. Its molecular formula is C_{17}H_{20}O_{6}, with a molecular weight of approximately 320.34 g/mol. The structure can be represented as follows:

  • Core Structure: The compound features a phenolic structure with four methoxy (-OCH₃) groups contributing to its solubility and biological activity.
  • 3D Configuration: The spatial arrangement of atoms in terameprocol allows for interaction with specific biological targets, particularly transcription factors involved in cancer cell proliferation.

Nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of terameprocol during synthesis .

Chemical Reactions Analysis

Terameprocol participates in various chemical reactions primarily related to its role as a transcription inhibitor:

  1. Inhibition of Survivin Production: Terameprocol inhibits the Sp1-mediated transcription of survivin, thereby reducing its expression in cancer cells. This action is crucial since survivin is known to prevent apoptosis by inhibiting caspase activation.
  2. Radiosensitization: The compound enhances the sensitivity of cancer cells to radiation therapy by downregulating survivin levels, which can lead to increased apoptosis when combined with radiation treatment .
Mechanism of Action

The mechanism of action of terameprocol involves multiple pathways:

  • Transcriptional Inhibition: Terameprocol binds to transcription factors such as Sp1, inhibiting their ability to promote the transcription of genes like survivin. This results in decreased survivin protein levels, which are essential for tumor cell survival.
  • Induction of Apoptosis: By reducing survivin levels, terameprocol sensitizes cancer cells to apoptotic signals, particularly under stress conditions such as radiation therapy. This selective induction of apoptosis in tumor cells while sparing normal cells highlights its therapeutic potential .
Physical and Chemical Properties Analysis

Terameprocol exhibits several notable physical and chemical properties:

  • Solubility: It is poorly soluble in water but can be formulated for intravenous administration using solvents such as hydroxypropyl-β-cyclodextrin.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges from 150°C to 155°C, indicating good thermal stability .
Applications

Terameprocol has significant applications in medical research and potential therapeutic use:

  1. Cancer Therapy: Its primary application lies in oncology, where it is being investigated for its ability to enhance the effectiveness of radiation therapy in non-small cell lung carcinoma and other malignancies.
  2. Clinical Trials: Terameprocol has been evaluated in various clinical trials for its safety and efficacy in treating recurrent high-grade gliomas and leukemias, showing promise as an adjunct therapy that could improve patient outcomes when combined with conventional treatments .
  3. Research Tool: Beyond clinical applications, terameprocol serves as a valuable research tool for studying apoptosis mechanisms and transcriptional regulation within cancer biology.

Properties

CAS Number

24150-24-1

Product Name

Terameprocol

IUPAC Name

4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3/t15-,16+

InChI Key

ORQFDHFZSMXRLM-IYBDPMFKSA-N

SMILES

CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

4,4'-(2,3-dimethyl-1,4-butanediyl)bis-1,2-dimethoxybenzene
FW 358.2
FW-358.2
terameprocol
tetra-O-methyl-NDGA
tetra-O-methylnordihydroguaiaretic acid
tetramethoxynordihydroguaiaretic acid
TMNDGA

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](C)CC2=CC(=C(C=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.